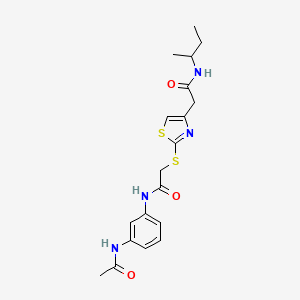

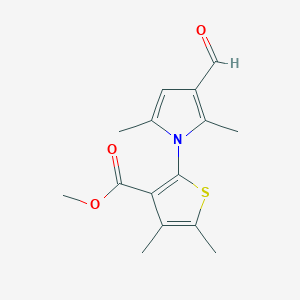

![molecular formula C20H25N5O5S B2637023 4-(5-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)pyridazin-3-yl)morpholine CAS No. 1797658-66-2](/img/structure/B2637023.png)

4-(5-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)pyridazin-3-yl)morpholine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “4-(5-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)pyridazin-3-yl)morpholine” is a Metabolic Enzyme class compound with a molecular weight of 453.53 and a molecular formula of C19H23N3O6S2 .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 2,3-dihydrobenzo[b][1,4]dioxin-5-amine hydrochloride was synthesized via alkylation of phenolic hydroxyl group, azidation of carboxylic acid, Curtius rearrangement, hydrolysis, and salification with an overall yield of 35% . The synthetic approach to isoxazole derivatives involved the base-catalyzed Claisen–Schmidt condensation of aldehyde and ketone, which afforded a chalcone that was transformed into isoxazole via oxidative cyclization of the corresponding intermediate oxime .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as FTIR, 1H and 13C NMR, and mass spectra . For instance, the crystal structure of a related compound, (E)-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)methyl)benzonitrile, was reported with a triclinic crystal system .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include alkylation, azidation, Curtius rearrangement, hydrolysis, and salification . The base-catalyzed Claisen–Schmidt condensation of aldehyde and ketone was also used in the synthesis of isoxazole derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, the crystal structure of a related compound was reported with a triclinic crystal system .Aplicaciones Científicas De Investigación

Synthesis and Structure-Activity Relationship

- A study focused on the synthesis and structure-activity relationship of pyridazinones, identifying them as glucan synthase inhibitors with significant efficacy in an in vivo mouse model of Candida glabrata infection, suggesting their potential as antifungal agents (Ting et al., 2011).

Antimicrobial Activities

- Novel 1,2,4-triazole derivatives have been synthesized and shown to possess good or moderate antimicrobial activities against test microorganisms, indicating their potential use in developing new antimicrobial agents (Bektaş et al., 2007).

Antioxidant and Cytotoxic Agents

- A series of berberine derivatives were formulated and evaluated for in vitro antioxidant activity and cancer cell inhibitory potential, showing excellent free radical scavenging efficacies and anticipated cytotoxic effects against cancer cell lines, highlighting their potential as antioxidant and cytotoxic agents (Mistry et al., 2016).

Enzyme Inhibitors

- A study investigating new sulfonamides with benzodioxane and acetamide moieties revealed substantial inhibitory activity against yeast α-glucosidase and weak against acetylcholinesterase, suggesting potential applications as enzyme inhibitors (Abbasi et al., 2019).

Dual Action Antidepressants

- Research on compounds derived from 2,3-dihydro-(1,4-benzodioxin-5-yl)piperazine and benzo[b]thiophene with dual action at 5-HT(1A) serotonin receptors and serotonin transporter showed promising results for new dual antidepressant drugs (Silanes et al., 2004).

Mecanismo De Acción

While the specific mechanism of action for this compound is not available, similar compounds have been studied for their biological activities. For example, isoxazole derivatives exhibit a variety of biological activities including ulcerogenic, antifungal, antibacterial, antiviral, antimicrobial, cyclooxygenase (COX-2) inhibitory, anticancer, and other activities .

Safety and Hazards

While specific safety and hazard information for this compound is not available, similar compounds have been classified for their hazards. For example, 5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazole-3-carbaldehyde has been classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and Skin Sens. 1 .

Direcciones Futuras

The future directions for this compound could involve further exploration of its biological activities, optimization of its synthesis process, and investigation of its potential applications in various fields. For instance, the synthesis of similar compounds has been optimized for large-scale preparation . Additionally, isoxazole derivatives have been studied for their potential as antimicrobial agents and antioxidants .

Propiedades

IUPAC Name |

4-[5-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]pyridazin-3-yl]morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N5O5S/c26-31(27,17-1-2-18-19(14-17)30-12-11-29-18)25-5-3-23(4-6-25)16-13-20(22-21-15-16)24-7-9-28-10-8-24/h1-2,13-15H,3-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYMBRTVZBXRQLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC(=NN=C2)N3CCOCC3)S(=O)(=O)C4=CC5=C(C=C4)OCCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N5O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

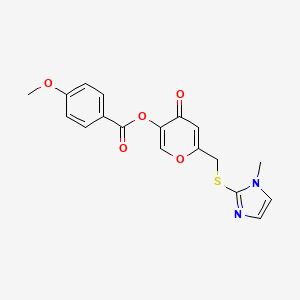

![3-(2-Bromophenyl)-5-[5-(2,5-dimethylphenyl)pyrazolidin-3-yl]-1,2,4-oxadiazole](/img/structure/B2636940.png)

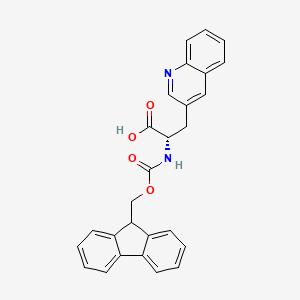

![N-(1-cyanocyclohexyl)-N-methyl-2-({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2636944.png)

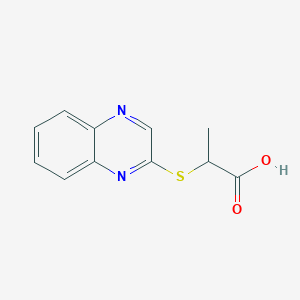

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)propionamide](/img/structure/B2636948.png)

![N-(benzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2636949.png)

![1-[(2-Hydroxyethyl)amino]cyclobutane-1-carboxylic acid](/img/structure/B2636950.png)

![(E)-methyl 2-(4-(dimethylamino)benzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2636953.png)

![ethyl N-(2-{[(3-chlorophenyl)(cyano)methyl]carbamoyl}ethyl)carbamate](/img/structure/B2636958.png)

![5,6-dimethyl-3-((4-methylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2636961.png)